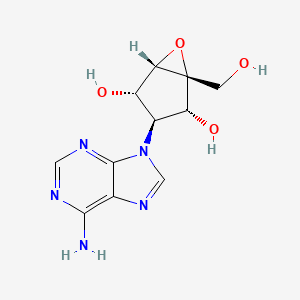
Neplanocin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neplanocin B, also known as this compound, is a useful research compound. Its molecular formula is C11H13N5O4 and its molecular weight is 279.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
1. Inhibition of Hepatitis B Virus
Neplanocin B has been studied for its ability to inhibit HBV replication. A series of derivatives based on Neplanocin A have demonstrated significant antiviral activity against HBV in vitro. For instance, novel derivatives such as AR-II-04-26 and MK-III-02-03 exhibited 50% effective concentrations (EC50) of approximately 0.77 μM and 0.83 μM, respectively, in HepG2.2.15.7 cells . These compounds effectively reduced intracellular HBV RNA levels and antigen production, suggesting a unique mechanism distinct from existing nucleoside analogs used in clinical settings .
2. Activity Against Hepatitis C Virus
Research has also indicated that this compound analogues possess antiviral properties against HCV. A study synthesized several 7-deazaneplanocin A analogues, which exhibited EC50 values ranging from 1.8 to 20.1 µM against HCV . Notably, some compounds demonstrated moderate to potent anti-HBV activity with EC50 values as low as 0.32 µM, indicating their potential utility in treating both HBV and HCV infections .
Anticancer Applications
1. Mechanism of Action
This compound's anticancer activity is linked to its ability to modulate critical cellular pathways involved in tumor growth and survival. It has been suggested that this compound may act by inhibiting the enzyme S-adenosylhomocysteine hydrolase, which plays a role in transmethylation processes crucial for cancer cell proliferation .
2. Preclinical Studies
In preclinical models, this compound has shown promise in inhibiting the growth of various cancer cell lines. For example, studies have demonstrated that this compound can induce cell death in lymphoma cells at concentrations as low as 0.8 µg/ml . Furthermore, its derivatives have been evaluated for their effectiveness against drug-resistant cancer cell lines, highlighting their potential as therapeutic agents in oncology.
Comparative Efficacy Table
| Compound | Target Virus | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HBV | 0.32 - 0.83 | Inhibition of viral RNA synthesis |
| 7-Deazaneplanocin A | HCV | 1.8 - 20.1 | Inhibition of S-adenosylhomocysteine hydrolase |
| AR-II-04-26 | HBV | 0.77 | Unique mechanism distinct from nucleoside analogs |
| MK-III-02-03 | HBV | 0.83 | Reduces antigen production |
Case Studies and Research Findings
Numerous studies have documented the antiviral and anticancer properties of this compound and its derivatives:
- Hepatitis Research : In vitro studies have shown that Neplanocin A derivatives significantly reduce HBV RNA levels without cytotoxicity at effective concentrations, suggesting their therapeutic potential .
- Cancer Studies : Preclinical evaluations indicate that this compound can inhibit tumor growth in various cancer models, demonstrating its dual role as an antiviral and anticancer agent .
Eigenschaften
CAS-Nummer |
72877-49-7 |
|---|---|
Molekularformel |
C11H13N5O4 |
Molekulargewicht |
279.25 g/mol |
IUPAC-Name |
(1R,2R,3S,4S,5S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexane-2,4-diol |
InChI |
InChI=1S/C11H13N5O4/c12-9-4-10(14-2-13-9)16(3-15-4)5-6(18)8-11(1-17,20-8)7(5)19/h2-3,5-8,17-19H,1H2,(H2,12,13,14)/t5-,6-,7+,8-,11+/m0/s1 |
InChI-Schlüssel |
KFVDGQIFGNKMLJ-WELJQELGSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C4C(C3O)(O4)CO)O)N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@@]([C@@H]3O)(O4)CO)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C4C(C3O)(O4)CO)O)N |
Synonyme |
neplanocin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















